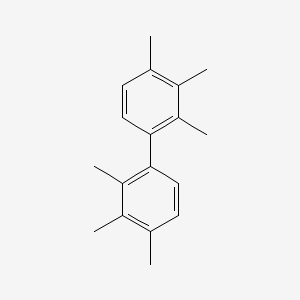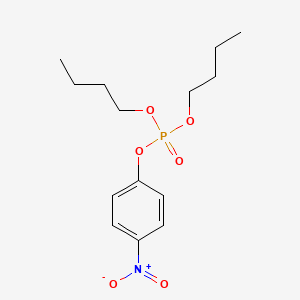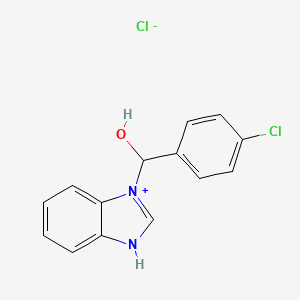![molecular formula C14H8Cl6 B13760881 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene CAS No. 68631-02-7](/img/structure/B13760881.png)
1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene is an organic compound characterized by its complex structure, which includes multiple chlorine atoms attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene typically involves the chlorination of precursor compounds under controlled conditions. One common method includes the chlorination of 1,2,2,2-tetrachloroethane in the presence of a catalyst. Industrial production methods may involve large-scale chlorination processes with stringent controls to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Investigations are being conducted into its potential therapeutic uses, although its toxicity is a concern.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene involves its interaction with cellular components, leading to various biochemical effects. The compound can interact with enzymes and proteins, potentially disrupting normal cellular functions. The exact molecular targets and pathways are still under investigation, but its high reactivity due to the presence of multiple chlorine atoms plays a significant role .
Comparación Con Compuestos Similares
Similar compounds to 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene include:
1,1,2,2-Tetrachloroethane: Used as an industrial solvent and in the production of other chemicals.
1,1,1,2-Tetrachloroethane: An isomer with different physical and chemical properties.
2-Chlorobenzotrichloride: Another chlorinated benzene derivative with distinct applications
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Further research into its properties and applications will continue to uncover its full potential.
Propiedades
Número CAS |
68631-02-7 |
|---|---|
Fórmula molecular |
C14H8Cl6 |
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
1-chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H8Cl6/c15-11-7-3-1-5-9(11)13(17,14(18,19)20)10-6-2-4-8-12(10)16/h1-8H |
Clave InChI |
GPYBXJIOGFTXRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)(C(Cl)(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


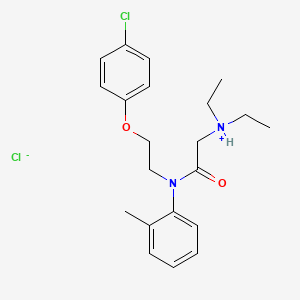

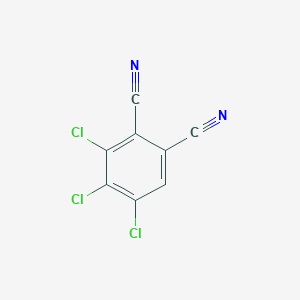
![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)
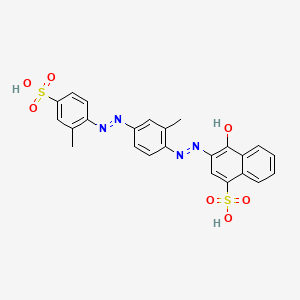
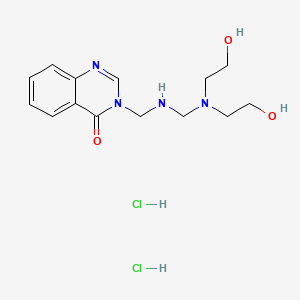
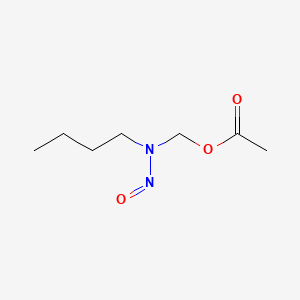
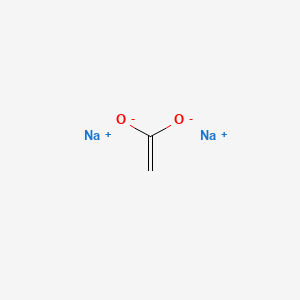
![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)
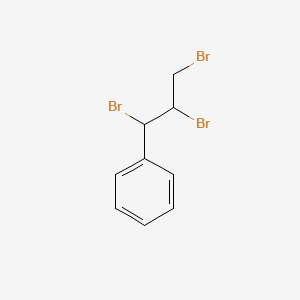
![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
